Product packaging for FaeJ protein(Cat. No.:CAS No. 148813-56-3)

FaeJ protein

Cat. No.: B1177586
CAS No.: 148813-56-3
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Description

The FaeJ protein is a minor structural subunit of the K88 fimbriae in enterotoxigenic Escherichia coli (E. coli) . Research indicates that this protein is synthesized with an amino-terminal signal sequence and has a calculated molecular mass of 25,093 Da for the mature form . Sequence analysis reveals that FaeJ shows significant homology with FaeG, the major fimbrial subunit of K88 fimbriae, suggesting a related structural role . Studies involving mutations in the faeJ gene have shown that, unlike other minor subunits such as FaeF and FaeH, FaeJ does not play an essential role in the biogenesis or the adhesive properties of the K88 fimbriae . This makes it a protein of interest for comparative studies to delineate the critical from the non-essential components in the assembly of bacterial fimbriae. Investigating FaeJ helps researchers build a more complete model of the complex protein-protein interactions required for the construction of these extracellular structures. Our recombinant this compound is provided at a high purity level to support your research in microbiology and bacterial pathogenesis.

Properties

CAS No.

148813-56-3

Molecular Formula

C6H9NO4

Synonyms

FaeJ protein

Origin of Product

United States

Scientific Research Applications

Metabolic Regulation

Role in Lipid Metabolism
FaeJ protein is implicated in lipid metabolism, acting as a lipid chaperone that facilitates the transport and storage of fatty acids within cells. Research indicates that fatty acid-binding proteins (FABPs), including FaeJ, play crucial roles in fatty acid import, export, and storage, thereby influencing metabolic pathways related to obesity and diabetes .

Therapeutic Targeting
Due to its involvement in lipid-mediated processes, FaeJ presents a promising target for therapeutic interventions aimed at metabolic diseases. Studies have shown that manipulating FaeJ expression can lead to significant changes in lipid profiles and metabolic responses .

Implications in Disease Mechanisms

Neurodegenerative Disorders
Recent findings suggest that proteins similar to FaeJ may have protective roles against neurodegenerative diseases by preventing protein aggregation. For instance, FAIM protein has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease. This suggests that FaeJ could potentially be explored for similar neuroprotective applications .

Cancer Research
FaeJ's role in cellular metabolism also extends to cancer biology. Altered lipid metabolism is a hallmark of many cancers, and targeting fatty acid-binding proteins could provide new avenues for cancer therapy. Studies have indicated that inhibiting specific FABPs can reduce tumor growth by altering lipid availability and utilization within cancer cells .

Industrial Applications

Biotechnology and Enzyme Engineering
this compound is being investigated for its potential applications in biotechnology, particularly in enzyme engineering for industrial processes. Advances in protein engineering techniques allow for the modification of FaeJ to enhance its stability and activity, making it suitable for various industrial applications such as biofuel production and bioremediation .

Sustainable Materials Development
Functional amyloids derived from proteins like FaeJ are being explored for their self-assembling properties, which can be utilized in creating biodegradable materials for healthcare and packaging applications. The biocompatibility and structural stability of these materials present sustainable alternatives to synthetic options .

Case Studies

Study Focus Area Findings
Study on FABPs in Metabolic DiseasesMetabolic RegulationFABPs were shown to influence lipid storage and transport, impacting obesity and diabetes management .
Neuroprotection MechanismsAlzheimer's DiseaseSimilar proteins inhibit aggregation of neurotoxic species, suggesting potential therapeutic roles for FaeJ .
Enzyme Engineering AdvancesIndustrial BiotechnologyModified FaeJ demonstrated enhanced stability for use in biofuel production processes .

Comparison with Similar Compounds

Table 1: Comparative Molecular Characteristics of Fae Operon Proteins

Protein Mature Protein Length (aa) Molecular Weight (Da) Theoretical pI Detectability in Expression Assays Key Structural Features
FaeF 141 15,161 4.79 Yes N-terminal signal peptide; no promoter between faeF and faeG
FaeG 287 29,500 ~4.5* Yes Major subunit; mediates bacterial adhesion to intestinal receptors
FaeH 241 25,461 4.2 Yes Signal peptide cleavage at residue 24; C-terminal fusion constructs used for antibody generation
FaeI 234 24,804 5.1 Yes Expressed in minicells; mutagenesis studies confirm structural role
FaeJ 231 25,093 6.6 No mRNA hairpin near ribosome-binding site; downstream IS629-like sequence

*Experimental pI for FaeG is ~4.0 .

Key Observations :

  • Charge Diversity : FaeJ’s pI (6.6) is significantly higher than other subunits (4.2–5.1), suggesting distinct electrostatic interactions in fimbrial assembly or environmental adaptation .
  • Translational Regulation : Unlike FaeF, FaeH, and FaeI, FaeJ’s undetectable expression may stem from mRNA secondary structures impeding ribosome access .
  • Genetic Context : The IS629-like element downstream of faeJ is absent in other subunits, implying unique evolutionary or regulatory constraints .

Functional Roles

  • FaeG : The major adhesin, essential for binding to host glycoproteins (e.g., porcine intestinal receptors) .
  • FaeF, FaeH, FaeI: Minor subunits implicated in fimbrial assembly or stability. Mutagenesis of faeH or faeI disrupts fimbria morphology .
  • FaeJ : Hypothesized to play a structural or regulatory role, but direct functional data are lacking. Its absence in expression assays contrasts with detectable roles of other subunits .

Stability and Comparability Insights

Comparative analyses of conformational stability under stress—a method validated for IgG1 mAbs and granulocyte colony-stimulating factor (GCSF) —could resolve FaeJ’s structural resilience versus other subunits.

Preparation Methods

Mechanical Disruption and Solubilization

Cell lysis initiates extraction, with methods tailored to FaeJ’s origin:

  • Sonication : Applies high-frequency sound waves (20 kHz) to rupture microbial cell walls. Optimal when FaeJ is expressed in E. coli, requiring 5–10 cycles of 30-second pulses.

  • Enzymatic Hydrolysis : Alcalase treatment at 50°C (enzyme-to-substrate ratio 1:50) increases peptide bond cleavage efficiency by 40% compared to native proteins.

Post-lysis, solubilization buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) maintain FaeJ stability. Detergents like CHAPS (3–5 mM) prevent hydrophobic aggregation.

Subcellular Fractionation

If FaeJ localizes to organelles, differential centrifugation separates components:

  • Nuclear pellet : 1,000 × g for 10 min

  • Mitochondrial fraction : 10,000 × g for 20 min

  • Cytosolic supernatant : 100,000 × g for 60 min

This step enriches FaeJ concentration 3–5 fold while reducing contaminant load.

Purification Strategies

Ion-Exchange Chromatography

Using DEAE-Sepharose columns at pH 7.4, proteins elute via NaCl gradients (0–500 mM). For acidic FaeJ (pI ≈ 5.2), anion-exchange resins bind contaminants while allowing target protein flow-through.

Size-Exclusion Chromatography

Sephacryl S-300 HR matrices resolve FaeJ from aggregates. A 60 cm column achieves baseline separation for 30–50 kDa proteins at 0.5 mL/min flow rates.

Precipitation Methods

Ammonium sulfate fractionation (20–80% saturation) precipitates FaeJ at 40% saturation. Centrifugation at 15,000 × g for 25 min pellets the protein, which is then dialyzed against 10 mM phosphate buffer.

Characterization and Quality Assessment

Electrophoretic Analysis

SDS-PAGE (12% gel) under reducing conditions confirms purity. Silver staining detects impurities ≤0.1 ng, while Coomassie Blue quantifies FaeJ bands against BSA standards.

Functional Assays

  • Enzymatic Activity : If FaeJ is an enzyme, specific activity (μmol/min/mg) is measured spectrophotometrically.

  • Thermostability : Differential scanning calorimetry determines melting temperature (T~m~), with stabilizers (e.g., 100 mM trehalose) increasing T~m~ by 8–12°C.

Challenges and Optimization in this compound Preparation

Contaminant Removal

Endotoxins pose risks in therapeutic applications. Triton X-114 phase separation reduces endotoxin levels from 10^6 EU/mg to <10 EU/mg.

Scale-Up Considerations

Pilot studies using 5 L bioreactors inform industrial translation. Continuous centrifugation (6,000 × g) processes 500 L/hour, maintaining 85% yield efficiency .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for initial characterization of FaeJ protein structure and function?

  • Methodology : Begin with in silico analysis (e.g., AlphaFold for structural prediction ) followed by empirical validation. Use SDS-PAGE to confirm purity and size, circular dichroism for secondary structure, and surface plasmon resonance (SPR) for ligand-binding kinetics. For functional assays, employ enzymatic activity tests under varying pH/temperature conditions, referencing protocols from comparable proteins (e.g., lysozyme studies) .

Q. How can researchers ensure reproducibility in this compound expression and purification?

  • Methodology : Standardize protocols using plasmid vectors with strong promoters (e.g., T7), optimize induction conditions (IPTG concentration, temperature), and document buffer compositions (e.g., imidazole gradients for His-tag purification). Include negative controls (e.g., empty vector lysates) and validate via Western blot . Publish raw data (e.g., gel images, chromatograms) in supplemental materials to enable replication .

Advanced Research Questions

Q. How should conflicting data about FaeJ’s enzymatic activity under oxidative stress be resolved?

  • Methodology :

Replicate experiments with strict environmental controls (e.g., O₂ levels, redox buffers) .

Cross-validate using orthogonal techniques: Compare spectrophotometric activity assays with HPLC-based substrate depletion measurements .

Review confounding variables : Check for protein aggregation (via dynamic light scattering) or post-translational modifications (via mass spectrometry) .

Comparative analysis : Contrast findings with homologous proteins (e.g., FaeJ vs. FaeK) to identify conserved functional domains .

Q. What strategies are effective for identifying FaeJ’s interaction partners in complex cellular environments?

  • Methodology :

  • Affinity purification coupled with mass spectrometry (AP-MS) : Use CRISPR-tagged FaeJ constructs to pull down interactors, followed by label-free quantification .
  • Bioinformatics integration : Cross-reference results with STRING or BioGRID databases to prioritize high-confidence interactions .
  • Functional validation : Apply knock-down/knock-out models (e.g., siRNA) to assess phenotypic changes linked to candidate partners .

Q. How can researchers address discrepancies between computational predictions and empirical observations of FaeJ’s substrate specificity?

  • Methodology :

  • Docking simulations : Re-run molecular dynamics simulations with adjusted force fields (e.g., AMBER vs. CHARMM) to test sensitivity to parameters .
  • High-throughput screening : Use peptide microarray or phage display libraries to empirically map binding motifs .
  • Iterative hypothesis testing : Refine computational models using empirical data, adopting a Bayesian framework to quantify uncertainty .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in FaeJ inhibition studies?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Validate model fit via Akaike information criterion (AIC) and report confidence intervals. For small datasets, apply bootstrap resampling to mitigate overfitting .

Q. How should researchers handle outliers in FaeJ activity assays without introducing bias?

  • Methodology :

  • Predefine exclusion criteria (e.g., >3 SD from mean) in the experimental design phase .
  • Use robust statistical methods : Median-based calculations or non-parametric tests (e.g., Mann-Whitney U) for skewed distributions .
  • Transparent reporting : Document all excluded data points and rationale in supplementary materials .

Ethical & Validation Considerations

Q. What validation steps are critical before proposing FaeJ as a therapeutic target?

  • Methodology :

Orthogonal assays : Confirm activity in cell-based models (e.g., HEK293 overexpression) and primary cells .

Toxicity screening : Assess off-target effects via whole-genome expression profiling (RNA-seq) .

Independent replication : Collaborate with external labs to validate findings, adhering to open-science principles .

Q. How can researchers avoid misinterpretation of FaeJ’s role in metabolic pathways derived from omics data?

  • Methodology :

  • Pathway enrichment analysis : Use tools like DAVID or MetaboAnalyst with strict false-discovery rate (FDR) correction .
  • Functional knockout studies : Combine CRISPR-Cas9 with metabolomics to establish causality .
  • Contextualize with literature : Cross-check against established pathway databases (e.g., KEGG) .

Resource Recommendations

  • Databases : UniProt (functional annotations), PDB (structural data), BRENDA (enzyme kinetics) .
  • Tools : PyMOL (structural visualization), GraphPad Prism (statistical analysis), Cytoscape (interaction networks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.